3-Fluoro-5-hydroxy-DL-phenylalanine
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Overview
Description
2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11ClFNO3 It is a derivative of phenylalanine, an amino acid, and contains a fluorine and hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-5-hydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, forming an intermediate compound.
Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-hydroxybenzoic acid.
Reduction: Formation of 2-amino-3-(3-fluoro-5-hydroxyphenyl)propanamine.
Substitution: Formation of 2-amino-3-(3-methoxy-5-hydroxyphenyl)propanoic acid.
Scientific Research Applications
2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors in the body, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-chloro-5-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-bromo-5-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-methyl-5-hydroxyphenyl)propanoic acid
Uniqueness
2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) |
InChI Key |
SMVXELKDUVBXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)F)CC(C(=O)O)N |
Origin of Product |
United States |
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